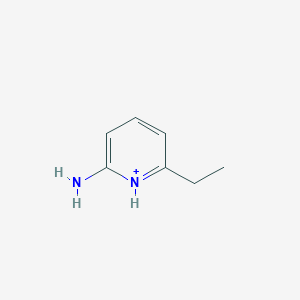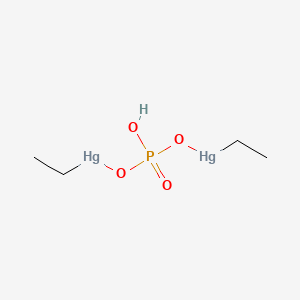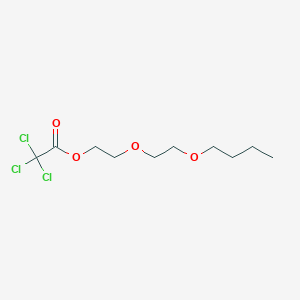
2-(2-Butoxyethoxy)ethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl trichloroacetate is an organic compound with the molecular formula C₁₀H₁₇Cl₃O₄. It is a derivative of trichloroacetic acid and is known for its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Butoxyethoxy)ethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-(2-butoxyethoxy)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl trichloroacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-(2-butoxyethoxy)ethanol.
Substitution: Various substituted trichloroacetates depending on the nucleophile used.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl trichloroacetate has several applications in scientific research:
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl trichloroacetate involves its interaction with molecular targets through its ester and trichloroacetate groups. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-(2-butoxyethoxy)ethanol. The trichloroacetate group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethyl acetate: Similar in structure but contains an acetate group instead of a trichloroacetate group.
2-(2-Butoxyethoxy)ethanol: The parent alcohol used in the synthesis of 2-(2-Butoxyethoxy)ethyl trichloroacetate.
Uniqueness
This compound is unique due to its trichloroacetate group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and industrial applications .
Properties
CAS No. |
2564-32-1 |
|---|---|
Molecular Formula |
C10H17Cl3O4 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H17Cl3O4/c1-2-3-4-15-5-6-16-7-8-17-9(14)10(11,12)13/h2-8H2,1H3 |
InChI Key |
AZPYYJUMRUGYJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


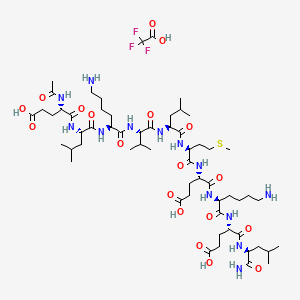
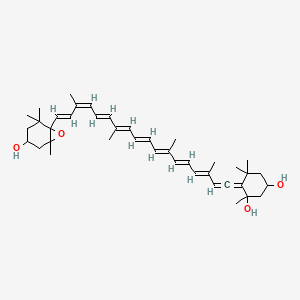
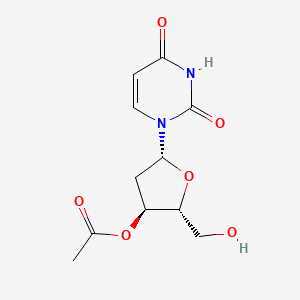
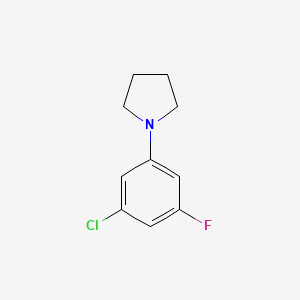
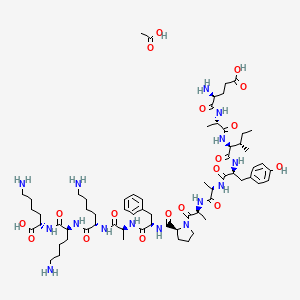
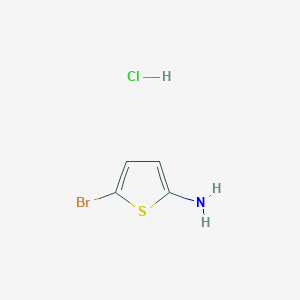

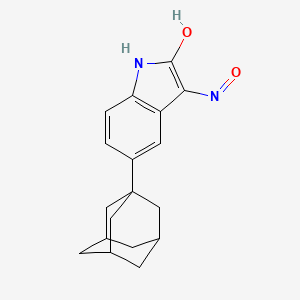
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
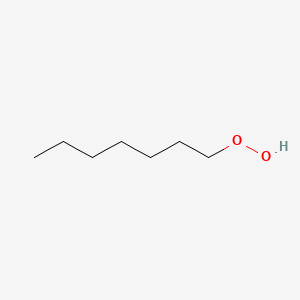
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
